molecular formula C13H10N4O5S B6497245 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946362-66-9

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6497245
CAS RN: 946362-66-9
M. Wt: 334.31 g/mol
InChI Key: JXRAHYWLNYKBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (MSOB) is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases. MSOB has shown promise in the treatment of cancer, inflammatory diseases, and neurological disorders. The synthesis of MSOB is relatively simple and can be easily achieved in a laboratory setting.

Scientific Research Applications

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential therapeutic applications in a variety of diseases. Studies have shown that this compound has the potential to inhibit the growth of tumor cells and may have anti-inflammatory properties. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential to treat metabolic disorders, such as diabetes.

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxazoline-based compounds, are known for their biological activities . They have applications mainly in pharmaceuticals, industrial, natural product chemistry, and polymers .

Mode of Action

It’s worth noting that compounds with similar structures, such as u0126, act by inhibiting the kinase activity of mek1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (erk1/2; also called map kinases p44 and p42) . ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis .

Biochemical Pathways

Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway . This pathway plays a critical role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Pharmacokinetics

It’s worth noting that compounds with similar structures, such as lc28-0126, have been studied for their pharmacokinetic properties . After multiple dosing, the plasma concentration of LC28-0126 showed a steep decrease after infusion, followed by slow elimination . The systemic exposure of LC28-0126 was increased proportionally to doses ranging from 3 to 30 mg .

Result of Action

Compounds with similar structures, such as u0126, have been shown to suppress autophagy and inhibit apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as u0126, can be influenced by factors such as the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .

Advantages and Limitations for Lab Experiments

The synthesis of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is relatively simple and can be easily achieved in a laboratory setting. This makes it an ideal compound for laboratory experiments. However, there are some limitations to consider. For example, the reaction requires the use of a base, such as triethylamine, which can be toxic if not handled properly. In addition, the reaction requires the use of a solvent, such as dichloromethane or ethanol, which can be flammable and hazardous.

Future Directions

The potential therapeutic applications of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide are still being explored. Future research could focus on the development of new and improved synthesis methods for this compound. In addition, further research could explore the biochemical and physiological effects of this compound in more detail. Further research could also focus on the development of novel therapeutic applications for this compound, such as the treatment of cancer and neurological disorders. Finally, further research could explore the potential of this compound as an inhibitor of acetylcholinesterase and its potential effects on the nervous system.

Synthesis Methods

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-methanesulfonyl-benzaldehyde and 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine to form the desired product. The second step involves the reaction of the product with a base, such as triethylamine, to form the final product. The reaction can be carried out in a solvent such as dichloromethane or ethanol. The reaction does not require the use of a catalyst and can be performed at room temperature.

properties

IUPAC Name

4-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-8(3-5-9)11(18)15-13-17-16-12(21-13)10-6-7-14-22-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAHYWLNYKBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.